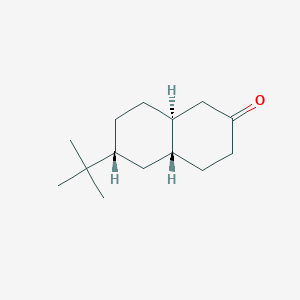
rel-(4aR,6R,8aS)-6-(tert-Butyl)octahydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings. The specific structure of this compound includes a tert-butyl group and an octahydro modification, indicating a fully saturated naphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves the hydrogenation of a naphthalene derivative. The reaction conditions often require a catalyst such as palladium or platinum and high pressure of hydrogen gas. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to further reduce any unsaturated bonds.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology and Medicine: In biological and medicinal research, derivatives of naphthalene compounds are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if applicable, it would interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.
Comparación Con Compuestos Similares
Naphthalene: The parent compound with two fused benzene rings.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Uniqueness: cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and full saturation of the naphthalene ring system. The presence of the tert-butyl group adds steric hindrance, influencing its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
24817-28-5 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(4aR,6R,8aS)-6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3/t10-,11+,12-/m1/s1 |
Clave InChI |
QQKVQRVPUCGGKW-GRYCIOLGSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1 |
SMILES canónico |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
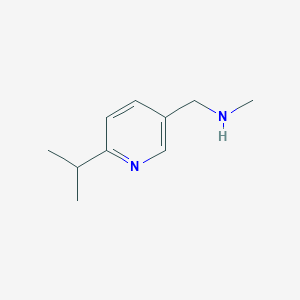

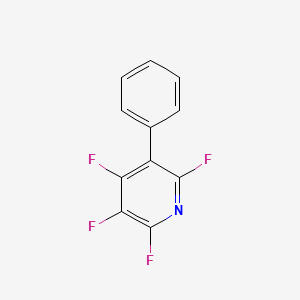
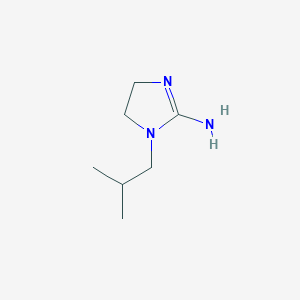
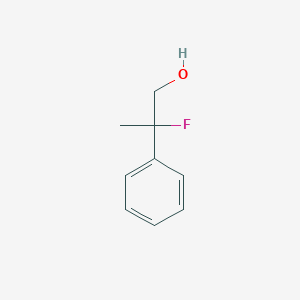
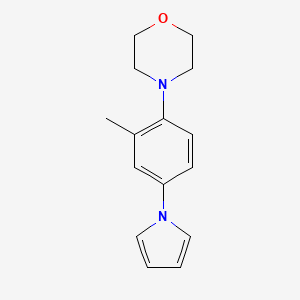
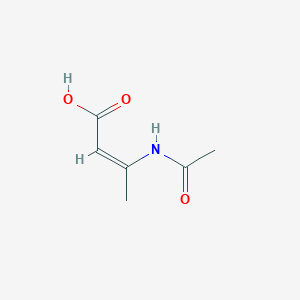

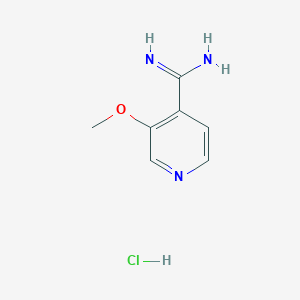
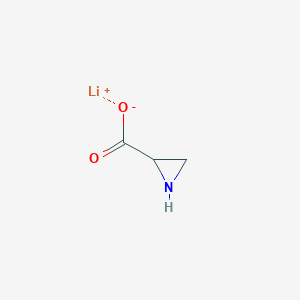

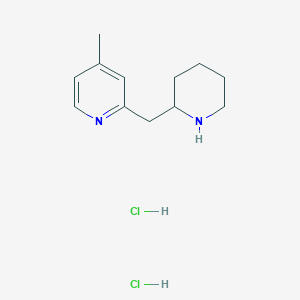
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
